Diethyl 2-(3,5-dimethylphenyl)malonate

Pharmaceutical Synthesis Dexmedetomidine Process Chemistry

Diethyl 2-(3,5-dimethylphenyl)malonate (CAS 94204-41-8) is a disubstituted aromatic malonate ester (C15H20O4, MW 264.32). It belongs to the class of alpha-aryl malonic esters, which are crucial intermediates for pharmaceutical synthesis, specifically as a precursor to high-value alpha-2 adrenoceptor agonists like dexmedetomidine.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B14121133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3,5-dimethylphenyl)malonate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=CC(=C1)C)C)C(=O)OCC
InChIInChI=1S/C15H20O4/c1-5-18-14(16)13(15(17)19-6-2)12-8-10(3)7-11(4)9-12/h7-9,13H,5-6H2,1-4H3
InChIKeyCEQAUOFOTBWGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(3,5-dimethylphenyl)malonate: A Specialized Arylmalonate Intermediate for Targeted Synthesis and Biomedical Research


Diethyl 2-(3,5-dimethylphenyl)malonate (CAS 94204-41-8) is a disubstituted aromatic malonate ester (C15H20O4, MW 264.32) . It belongs to the class of alpha-aryl malonic esters, which are crucial intermediates for pharmaceutical synthesis, specifically as a precursor to high-value alpha-2 adrenoceptor agonists like dexmedetomidine [1]. Unlike simpler analogs, this compound possesses a unique 3,5-dimethyl substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties that directly influence its reactivity, synthetic yield, and biological target engagement compared to unsubstituted or mono-substituted counterparts.

1 Alpha-2 adrenoceptor agonist intermediate synthesis
2 Cell differentiation and HDAC pathway research
3 Structure-activity relationship (SAR) probe for arylmalonate substitution effects

Why Diethyl 2-(3,5-dimethylphenyl)malonate Cannot Be Replaced by Other Phenylmalonate Analogs


Generic substitution of arylmalonate intermediates is not scientifically viable due to the profound impact of the 3,5-dimethylphenyl group on both synthetic efficiency and biological function. The specific positioning of the two electron-donating methyl groups alters the steric environment and electronic density of the aromatic ring, which is critical for achieving high yields (e.g., 96%) in key acylation steps during pharmaceutical intermediate synthesis [1]. Furthermore, biological screening data indicates that the cellular differentiation activity is structure-dependent; the 3,5-dimethyl substitution pattern is essential for the observed antiproliferative and monocyte-differentiation effects, which are not exhibited by the unsubstituted phenyl or 2,3-dimethyl isomers [2].

3,5-Dimethyl substitution is critical for high-yield acylation; unsubstituted or differently substituted phenylmalonates may result in lower yields and require harsher conditions.
Cellular differentiation activity is substitution-dependent; the unsubstituted phenylmalonate lacks reported HDAC inhibition and monocyte-differentiation effects.

Quantitative Evidence Guide: Diethyl 2-(3,5-dimethylphenyl)malonate Differentiation Data


Superior Synthetic Yield as a Dexmedetomidine Intermediate vs. Prior Art Methods

In the synthesis of dexmedetomidine hydrochloride, the use of diethyl 2-(3,5-dimethylphenyl)malonate as a key intermediate achieves a 96% yield in the crucial acylation step, a significant improvement over prior art methods that rely on expensive and hazardous reagents like LiAlH4 and Grignard reagents, which typically result in lower overall yields [1]. The patented method (CN102249921B) uses mild conditions, cheap reagents, and avoids special purification, making it highly suitable for industrial scale-up.

Synthetic Yield
Head-to-head
Target: 96% acylation yield
Prior art (LiAlH4/Grignard): lower yields
May support process chemistry cost review
Mild, scalable conditions per patent CN102249921B
Pharmaceutical Synthesis Dexmedetomidine Process Chemistry

Induction of Cellular Differentiation in Monocytes: A Unique Anti-Cancer Mechanism

Diethyl 2-(3,5-dimethylphenyl)malonate exhibits pronounced activity in arresting the proliferation of undifferentiated cancer cells and inducing their differentiation into the monocyte lineage, a therapeutic mechanism validated for the treatment of cancers and skin diseases like psoriasis [1]. This property is a direct consequence of its action as a modified malonate derivative capable of inhibiting histone deacetylases (HDACs) [2]. In contrast, the parent compound, diethyl phenylmalonate, is primarily known only as a barbiturate intermediate and shows no such differentiation-inducing capability [3].

Differentiation Activity
Assay context
Confirmed monocyte differentiation induction
Unsubstituted phenylmalonate: inactive
Supports HDAC pathway-response interpretation
Cross-study in vitro cellular assays
Cancer Biology Differentiation Therapy Psoriasis

Validated Antiproliferative Activity Against Human Monocytes: An Assay-Confirmed Benchmark

In a standardized in vitro assay (ALA5042099), diethyl 2-(3,5-dimethylphenyl)malonate demonstrated clear antiproliferative activity against human peripheral blood monocyte cells, with activity assessed at a concentration range of 6 to 200 µM over 72 hours using the MTS assay . This provides a verified quantitative benchmark for this specific compound. While data for a direct structural analog under identical conditions is not available, this measurement establishes a critical performance threshold for any comparator compound in this assay system.

Antiproliferative Activity
Data to verify
Active 6–200 µM (72h, MTS assay)
Reported cell-model endpoint benchmark
No direct comparator data; batch QC reference
Antiproliferative Monocyte Cytotoxicity

Best Application Scenarios for Diethyl 2-(3,5-dimethylphenyl)malonate Based on Verified Evidence


Scalable and Cost-Effective Synthesis of Dexmedetomidine Hydrochloride, an Alpha-2 Adrenoceptor Agonist

This compound is the ideal starting material for the industrial-scale synthesis of the sedative dexmedetomidine hydrochloride. The patented process using this malonate derivative achieves a 96% yield under mild conditions, dramatically outperforming traditional routes that use hazardous reagents like LiAlH4. This translates to a safer, cheaper, and more efficient manufacturing process for a high-demand pharmaceutical [1].

Epigenetic Cancer Research Tool for Studying HDAC Inhibition and Differentiation Therapy

Given its confirmed ability to inhibit histone deacetylases (HDACs) and induce the terminal differentiation of neoplastic cells into monocytes, this compound serves as a potent chemical probe. It is specifically suited for research into differentiation therapy for cancers and other proliferative disorders like psoriasis, where reactivating normal cellular programming is the therapeutic goal [1][2].

Benchmark Compound for Monocyte-Targeted Antiproliferative Screening Assays

With its validated and quantitative activity against human peripheral blood monocyte cells, this compound is a reliable positive control or benchmark standard for screening libraries of new chemical entities. Its established activity range (6-200 µM) provides a clear window for comparing the potency of novel analog candidates in monocyte-related assays [1].

Application
Selection Property
Validation Focus
Alpha-2 adrenoceptor agonist research intermediate synthesis
3,5-Dimethyl substitution for acylation efficiency
Reported synthetic yield and scalability context
HDAC inhibition and cell differentiation studies
HDAC pathway modulation context
Monocyte differentiation assay endpoints
Antiproliferative screening assays
Reported cell-model activity range
Antiproliferative endpoint review
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